molecular formula C15H13NO4 B087289 Acetaminosalol CAS No. 118-57-0

Acetaminosalol

Cat. No.: B087289
CAS No.: 118-57-0
M. Wt: 271.27 g/mol
InChI Key: TWIIVLKQFJBFPW-UHFFFAOYSA-N
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Description

Acetaminosalol, also known as 4-acetamidophenyl 2-hydroxybenzoate, is an organic compound with the chemical formula C15H13NO4. It is an esterification product of salicylic acid and paracetamol. This compound was marketed by Bayer under the brand name Salophen as an analgesic in the late 19th and early 20th centuries . This compound is known for its analgesic and antiseptic properties, making it a valuable compound in medical applications.

Mechanism of Action

Target of Action

Acetaminosalol is a derivative of salicylic acid and paracetamol . It primarily targets the same enzymes as its parent compounds. Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic agent . It primarily targets cyclooxygenases and serotonergic pathways .

Mode of Action

In a warm alkaline solution, this compound breaks up into salicylic acid and paracetamol . The antipyretic actions of acetaminophen are likely attributed to direct action on heat-regulating centers in the brain, resulting in peripheral vasodilation, sweating, and loss of body heat .

Biochemical Pathways

The mechanism of action of acetaminophen’s analgesic effect was often considered as based on the mobilization of the cyclooxygenases and more recently on serotonergic pathways . A new metabolic pathway involving the generation of an active metabolite, AM404 (N-(4-Hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide), in the brain by the fatty acid amide hydrolase (FAAH) enzyme, was recently identified .

Pharmacokinetics

It is known that it is decomposed in the intestines, even when given as an injection . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

It is known that it was used as a substitute for salicylic acid in acute rheumatism, and as an intestinal antiseptic . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

For example, soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can all contribute to antimicrobial resistance . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetaminosalol is synthesized through the esterification of salicylic acid and paracetamol. The reaction involves the condensation of the hydroxyl group of salicylic acid with the acetyl group of paracetamol, forming an ester bond. The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where salicylic acid and paracetamol are combined in the presence of an acidic catalyst. The reaction mixture is heated to promote esterification, and the product is then purified through crystallization or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Acetaminosalol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or other strong bases are commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Major Products Formed

    Hydrolysis: Salicylic acid and paracetamol are the primary products.

    Oxidation and Reduction: The products depend on the specific conditions and reagents used.

Scientific Research Applications

Acetaminosalol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Salol: Another ester of salicylic acid, used as an intestinal antiseptic.

    Benorylate: A prodrug of paracetamol and aspirin, used for its analgesic and anti-inflammatory properties.

    Propacetamol: A prodrug of paracetamol, used for its rapid onset of action.

Uniqueness

Acetaminosalol is unique in its ability to release both salicylic acid and paracetamol upon hydrolysis, providing combined analgesic and anti-inflammatory effects. This dual action makes it particularly effective for treating conditions involving both pain and inflammation .

Properties

IUPAC Name

(4-acetamidophenyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10(17)16-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)18/h2-9,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIIVLKQFJBFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045865
Record name Acetaminosalol
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Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-57-0
Record name Acetaminosalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetaminosalol [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acetaminosalol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757877
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Record name Acetaminosalol
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Record name Acetaminosalol
Source European Chemicals Agency (ECHA)
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Record name ACETAMINOSALOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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